molecular formula C19H13ClN2O5 B2866953 5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618871-95-7

5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2866953
CAS No.: 618871-95-7
M. Wt: 384.77
InChI Key: KJAGRZNELDOZMF-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one features a pyrrolidinone core substituted with a 4-chlorophenyl group, a furan-2-carbonyl moiety, and a 5-methylisoxazole ring. Its structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O5/c1-10-9-14(21-27-10)22-16(11-4-6-12(20)7-5-11)15(18(24)19(22)25)17(23)13-3-2-8-26-13/h2-9,16,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAGRZNELDOZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound integrates multiple functional groups, including a chlorophenyl moiety, a furan-2-carbonyl group, and a hydroxy group, which contribute to its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C18H16ClN2O4C_{18}H_{16}ClN_{2}O_{4} with a molecular weight of approximately 366.79 g/mol. The presence of the chlorophenyl and furan rings suggests potential interactions with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties.
  • Anticancer Properties : Structural analogs have been studied for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some compounds in this class demonstrate the ability to modulate inflammatory pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
  • Receptor Binding : Affinity for various receptors that mediate physiological responses.
  • Oxidative Stress Modulation : Antioxidant properties that may protect cells from oxidative damage.

Antimicrobial Activity

A study examined the antimicrobial efficacy of similar compounds against various bacterial strains. The results showed that derivatives with chlorophenyl groups exhibited enhanced activity against Gram-positive bacteria, suggesting a potential application in treating infections caused by resistant strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus10 µg/mL
BEscherichia coli15 µg/mL
CPseudomonas aeruginosa20 µg/mL

Anticancer Activity

Another investigation focused on the anticancer properties of structurally related compounds. In vitro assays demonstrated that these compounds inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)15
HeLa (Cervical Cancer)10

Comparison with Similar Compounds

Implications for Research and Development

  • Structural Design : The isostructurality of halogenated analogues (e.g., 4 and 5 ) supports rational crystal engineering but necessitates empirical validation due to exceptions (e.g., cinnamic acids) .
  • Bioactivity Optimization : Substituting furan with methoxybenzoyl () or thiazole () could enhance solubility or target binding in drug discovery.
  • Tools for Analysis : Computational methods like AutoDock (docking) and Multiwfn (wavefunction analysis) could further elucidate electronic properties and binding mechanisms .

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